molecular formula C13H20N4OS B8510234 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B8510234
M. Wt: 280.39 g/mol
InChI Key: AZDVEWCNVIZEPJ-UHFFFAOYSA-N
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Description

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with an ethylcyclopentylamino group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the formation of the pyrimidine ring followed by the introduction of the ethylcyclopentylamino and methylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-aminomethyl)-2-ethylcyclopentyl]amino-pentan-2-ol
  • 4-amino-2-phenylpyrimidines

Uniqueness

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C13H20N4OS/c1-3-13(6-4-5-7-13)17-11-9(10(14)18)8-15-12(16-11)19-2/h8H,3-7H2,1-2H3,(H2,14,18)(H,15,16,17)

InChI Key

AZDVEWCNVIZEPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)NC2=NC(=NC=C2C(=O)N)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(1-ethylcyclopentylamino)-2-(methylthio)-pyrimidine-5-carbonitrile (830 mg, 3.2 mmol) in DMSO (10 mL) was added aqueous hydrogen peroxide (1.8 g, 30%, 16 mmol), and aqueous sodium hydroxide solution (2.7 mL, 6 mol/L, 16 mmol) at 0° C. The mixture was stirred at 50° C. for 15 min and diluted with water. The mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. Concentration under reduced pressure gave the crude product, which was purified by silica gel column chromatography (5% methanol in DCM) to afford the desired product as a white solid (800 mg, 2.9 mmol, 90% yield). MS (ESI) m/z=281.2 [M+1]
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

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